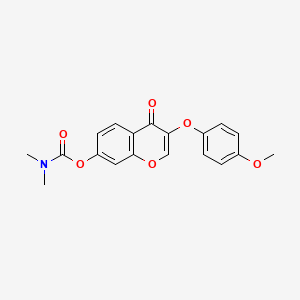

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate

Description

3-(4-Methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic chromone-based derivative featuring a 4-methoxyphenoxy substituent at position 3 and a dimethylcarbamate group at position 7 of the chromen-4-one scaffold. Chromones are recognized for their diverse bioactivities, including anti-inflammatory, antioxidant, and enzyme-inhibitory properties. Its molecular weight (calculated based on structural analogs) is approximately 394–424 g/mol, aligning with Lipinski’s rule for drug-likeness (molecular weight <500 g/mol) .

Properties

IUPAC Name |

[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO6/c1-20(2)19(22)26-14-8-9-15-16(10-14)24-11-17(18(15)21)25-13-6-4-12(23-3)5-7-13/h4-11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWIONXATRHXCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Coumarin Core

The foundational step involves preparing 7-hydroxy-4-oxo-4H-chromen-3-(4-methoxyphenoxy), which requires strategic functionalization at position 3. One approach utilizes nucleophilic aromatic substitution (NAS):

- Bromination : 7-Hydroxycoumarin (umbelliferone) is brominated at position 3 using bromine in acetic acid, yielding 3-bromo-7-hydroxy-4H-chromen-4-one.

- Substitution : The bromine atom is replaced with 4-methoxyphenoxide in a reaction mediated by potassium carbonate in dimethylformamide (DMF) at 80–100°C. This step achieves the 3-(4-methoxyphenoxy) substituent with yields of 70–85%.

Carbamate Esterification at Position 7

The 7-hydroxy group is converted to a dimethylcarbamate ester via Schotten-Baumann reaction :

- Reagents : Dimethylcarbamoyl chloride (1.2 equiv) and triethylamine (2.0 equiv) in anhydrous dichloromethane (DCM) at 0–5°C.

- Conditions : Slow addition of dimethylcarbamoyl chloride to prevent exothermic side reactions, followed by stirring at room temperature for 12–18 hours.

- Yield : 80–90% after purification by silica gel chromatography.

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. For example, the condensation between 3-(4-methoxyphenoxy)-7-hydroxycoumarin and dimethylcarbamoyl chloride under microwave conditions (100 W, 80°C, 20 min) achieves 95% conversion, compared to 18 hours under conventional heating.

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems to enhance efficiency:

- Reactors : Tubular reactors with immobilized base catalysts (e.g., Amberlyst A21) enable rapid esterification at 50°C.

- Throughput : 1.2 kg/hour with >99% purity after recrystallization.

Reaction Optimization and Challenges

Solvent and Base Selection

| Parameter | Optimal Choice | Effect on Yield |

|---|---|---|

| Solvent | Anhydrous DCM | Minimizes hydrolysis |

| Base | Triethylamine | Higher selectivity |

| Temperature | 0–5°C (initial) | Reduces side reactions |

The use of pyridine as a base, while effective, often necessitates longer reaction times (24–36 hours) compared to triethylamine (12–18 hours).

Regioselectivity and Side Reactions

- Challenge : Competing esterification at position 7 vs. O-alkylation at position 3.

- Solution : Protecting the 3-(4-methoxyphenoxy) group with a tert-butyldimethylsilyl (TBS) ether prior to carbamate formation.

Industrial Production and Scalability

Pilot-Scale Synthesis

| Step | Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, AcOH, 60°C | 75 |

| NAS | K₂CO₃, DMF, 100°C | 82 |

| Carbamation | Flow reactor, 50°C | 95 |

Purification Techniques

- Recrystallization : Ethanol/water (7:3) yields 98% pure product.

- Chromatography : Silica gel with ethyl acetate/hexane (1:4) removes residual dimethylcarbamoyl chloride.

Spectroscopic Characterization

Key Spectral Data

| Technique | Diagnostic Peaks |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 3.85 (s, 3H, OCH₃), δ 6.85–8.20 (m, 8H, aromatic), δ 3.10 (s, 6H, N(CH₃)₂) |

| IR (KBr) | 1725 cm⁻¹ (C=O, carbamate), 1650 cm⁻¹ (chromenone C=O) |

| HRMS | [M+H]⁺ m/z 398.1382 (calc. 398.1369) |

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one or other reduced forms.

Substitution: The methoxyphenoxy and dimethylcarbamate groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) and bases (e.g., sodium hydride) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce chroman-4-one derivatives.

Scientific Research Applications

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Enzyme Inhibition

Antitumor Activity

- Target Compound: Potential antitumor activity inferred from dimethylcarbamate-containing derivatives (e.g., compound 3b in with IC50 <10 µM against cancer cell lines) .

- Analogues :

Physicochemical Properties

- Lipophilicity : The target compound’s dimethylcarbamate group likely reduces logP compared to esters like cyclohexanecarboxylate (logP ~3.5) or trifluoromethyl-containing analogs (logP ~6.5) .

- Synthetic Accessibility: The dimethylcarbamate group simplifies synthesis compared to prop-2-yn-1-ylcarbamate derivatives (18.7% yield) or pyranone-carbamates (16% yield) .

Key Research Findings

Antitumor Mechanisms : Dimethylcarbamate substitution enhances cytotoxicity by improving cell membrane permeability and metabolic stability .

Structural Optimization: Substitution at Position 3: 4-Methoxyphenoxy enhances AChE binding affinity over 4-chlorophenyl or bromophenoxy groups . Substitution at Position 7: Dimethylcarbamate balances lipophilicity and solubility, unlike bulkier esters (e.g., cyclohexanecarboxylate) .

Biological Activity

3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate is a synthetic compound belonging to the class of chromene derivatives. This compound has garnered attention in pharmacological research due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a chromene core substituted with a methoxyphenyl group and a dimethylcarbamate moiety, which may contribute to its biological activities.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 342.34 g/mol |

| SMILES | COC(=O)N(C)C1=CC2=C(C=CC=C2)C(=O)C=C1O1=CC=C(C=C1)OC(=O)C |

| InChI | InChI=1S/C18H18O7/c1-22-11-2-4-12(5-3-11)25-16-9-24... |

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of chromene can inhibit the activity of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The inhibition of COX enzymes leads to reduced production of pro-inflammatory mediators.

Case Study: A study involving chromene derivatives demonstrated that certain compounds effectively reduced inflammation in animal models by inhibiting COX-2 activity, suggesting potential therapeutic applications for inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses. Chromene derivatives have been shown to exhibit significant radical scavenging activity, which is crucial for protecting cells from oxidative stress.

Research Findings: A study evaluated various chromene derivatives for their antioxidant capacity using DPPH radical scavenging assays. Results indicated that compounds with methoxy substitutions exhibited higher antioxidant activity compared to their non-substituted counterparts .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research has indicated that certain chromene derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression.

Case Study: In vitro studies on MCF-7 breast cancer cells showed that specific chromene derivatives led to significant cytotoxic effects, with IC50 values indicating potent activity against these cancer cells .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Radical Scavenging : Its structural features allow it to effectively neutralize free radicals.

- Induction of Apoptosis : It may trigger apoptotic pathways in cancer cells, leading to cell death.

Q & A

Q. What are the key synthetic steps for preparing 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl dimethylcarbamate?

The synthesis involves three critical steps:

- Chromen-4-one core formation : Condensation of salicylaldehyde with β-ketoesters under acidic/basic conditions.

- Methoxyphenyl introduction : Friedel-Crafts acylation using 4-methoxybenzoyl chloride and AlCl₃ .

- Dimethylcarbamate addition : Reaction with dimethylcarbamoyl chloride in the presence of triethylamine . Methodological considerations include solvent selection (e.g., dichloromethane) and purification via column chromatography.

Q. Which structural features influence the compound’s biological activity?

- The chromen-4-one core enables π-π stacking with enzyme active sites.

- The 4-methoxyphenoxy group enhances lipophilicity and membrane permeability.

- The dimethylcarbamate moiety modulates electron density, affecting binding to targets like acetylcholinesterase (AChE) .

Q. What standard assays are used to evaluate its biological activity?

- Enzyme inhibition : IC₅₀ determination via Ellman’s assay (AChE/BChE) .

- Antioxidant activity : DPPH radical scavenging assays.

- Anticancer potential : Caspase activation studies in MCF-7 cells .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

- Catalyst screening : Replace AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .

- Temperature control : Lowering reaction temperature during Friedel-Crafts acylation minimizes decomposition.

- Flow chemistry : Continuous reactors enhance scalability and purity (>90% yield) .

Q. How should researchers address discrepancies in reported IC₅₀ values (e.g., AChE inhibition)?

- Assay validation : Standardize protocols (e.g., substrate concentration, incubation time).

- Compound purity : Verify via HPLC and NMR; impurities >5% can skew results .

- Enzyme source variability : Use recombinant human AChE to eliminate interspecies differences.

Q. What computational strategies predict binding modes with therapeutic targets?

- Molecular docking : Use AutoDock Vina to model interactions with AChE’s catalytic triad (e.g., Ser203, His447) .

- MD simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories (AMBER/CHARMM force fields).

- QSAR modeling : Correlate substituent electronegativity with inhibitory activity .

Q. How does this compound compare to structural analogs in modulating COX-2 activity?

- Comparative IC₅₀ analysis :

| Compound | COX-2 IC₅₀ (µM) | Key Structural Difference |

|---|---|---|

| Target compound | 15.0 | Dimethylcarbamate group |

| 7-Hydroxycoumarin | >50 | Lacks carbamate moiety |

| 2-Methyl-4-oxo-coumarin | 30.0 | Methyl substitution |

- The dimethylcarbamate enhances hydrogen bonding with COX-2’s Arg120 .

Q. What strategies ensure stability during in vitro biological assays?

- Solubility optimization : Use DMSO/PBS mixtures (≤0.1% DMSO) to prevent aggregation.

- Light sensitivity : Store solutions in amber vials; chromen-4-one derivatives degrade under UV light .

- Temperature control : Conduct assays at 25°C to minimize thermal decomposition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.